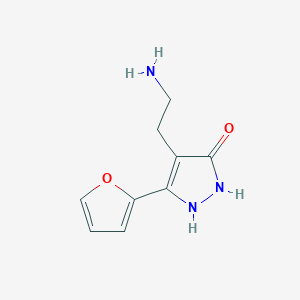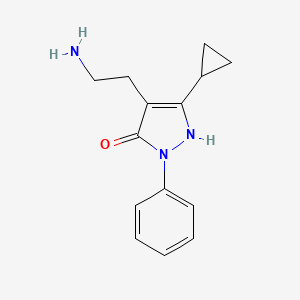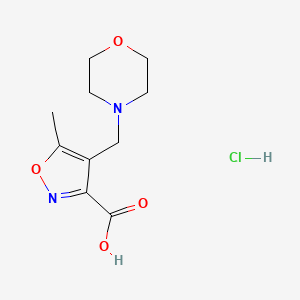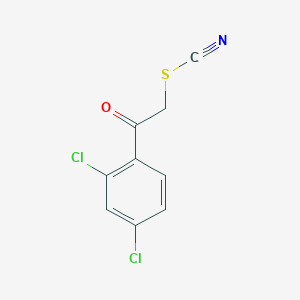
2,4-Dichlorphenacylthiocyanat
Übersicht
Beschreibung
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate is a chemical of interest due to its potential applications and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, papers discuss related chlorophenyl compounds and their synthesis, molecular structure, and reactivity, which can be relevant when considering the synthesis and properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate.
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenacyl bromide with various acids or nucleophiles in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate by using appropriate starting materials and conditions tailored to introduce the thiocyanate group.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be employed to determine the molecular structure of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate, ensuring the correct formation of the compound and providing detailed geometric parameters.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards nucleophiles has been studied, showing that they can undergo various nucleophilic addition reactions . This suggests that 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate may also exhibit interesting reactivity patterns, which could be explored to synthesize novel derivatives or to understand its behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds, such as their acid dissociation constants and antimicrobial activity, have been characterized using techniques like potentiometric titration and antimicrobial assays . Similar studies could be conducted on 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate to determine its properties, which could be crucial for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
2,4-Dichlorphenacylthiocyanat: wird bei der Synthese von bioaktiven Molekülen verwendet. Thiocyanate sind essenziell für die Herstellung von Naturprodukten, synthetischen Medikamenten und bioaktiven Verbindungen. Die Einführung von SCN-Gruppen in Ausgangsmoleküle ist ein wichtiger Schritt bei der Konstruktion kleiner organischer Moleküle, die antibakterielle, antiparasitäre und krebshemmende Aktivitäten aufweisen .
Zwischenprodukte der organischen Synthese
Die Verbindung dient als Zwischenprodukt in der organischen Synthese. Sie wird zur Herstellung komplexerer chemischer Strukturen verwendet, die in verschiedenen Bereichen eingesetzt werden können, darunter Pharmazeutika und Agrochemikalien. Ihre Reaktivität mit anderen organischen Verbindungen ermöglicht die Herstellung einer Vielzahl von Derivaten .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound zur Entwicklung neuer Medikamente eingesetzt. Es ist besonders wertvoll bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten, da es die Fähigkeit besitzt, mit biologischen Zielstrukturen zu interagieren und an diese zu binden .
Antifungale und antimikrobielle Anwendungen
Diese Verbindung wird auch auf ihre antifungalen und antimikrobiellen Eigenschaften hin untersucht. Durch die Einarbeitung in andere Moleküle können Forscher die Wirksamkeit von Antimykotika und antimikrobiellen Mitteln verbessern, was möglicherweise zu neuen Behandlungen für Infektionen führt .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Diese Modifikation kann zusätzliche Funktionalitäten verleihen, wie z. B. erhöhte Widerstandsfähigkeit gegen mikrobielles Wachstum oder verbesserte Materialstabilität unter verschiedenen Bedingungen .
Landwirtschaftliche Chemie
Die Landwirtschaft profitiert von den Anwendungen dieser Verbindung bei der Entwicklung von Pestiziden und Herbiziden. Ihre chemischen Eigenschaften ermöglichen es ihr, Teil von Verbindungen zu sein, die Schädlinge und Unkräuter kontrollieren oder vernichten, was zum Schutz der Ernte und zur Steigerung der Erträge beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .
Mode of Action
2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.
Pharmacokinetics
The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenacyl thiocyanate. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNFKLKIQXPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559802 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125488-14-4 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


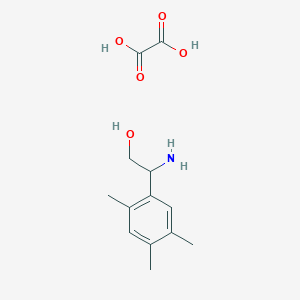
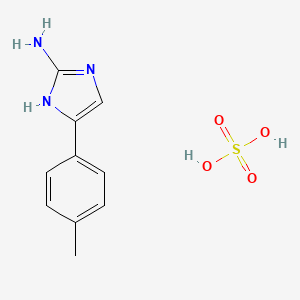

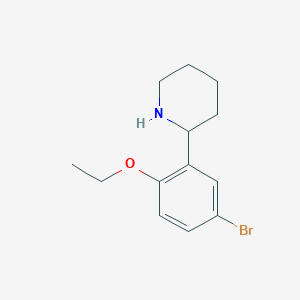
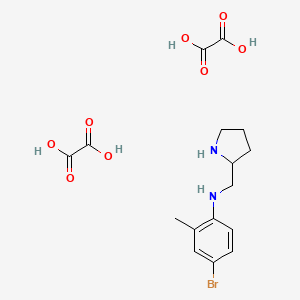
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

